4-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%, is a synthetic organic compound that has a wide range of applications in both scientific research and industry. It has been used in the synthesis of pharmaceuticals, in the manufacture of polymers, and in the production of dyes and pigments. 4-Chloro-3-(4-methoxyphenyl)benzoic acid is an important building block for organic synthesis, and its properties have been studied extensively.
Scientific Research Applications
4-Chloro-3-(4-methoxyphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the manufacture of polymers, and in the production of dyes and pigments. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and quinolines. It has also been used as a reagent in the synthesis of polymers, such as poly(4-chloro-3-(4-methoxyphenyl)benzoic acid) and poly(4-chloro-3-(4-methoxyphenyl)benzamide).
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-methoxyphenyl)benzoic acid is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-methoxyphenyl)benzoic acid are not fully understood. Studies have shown that the compound has an inhibitory effect on the enzyme tyrosinase, which is involved in the metabolism of tyrosine. Additionally, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-3-(4-methoxyphenyl)benzoic acid in laboratory experiments include its availability, low cost, and low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 4-Chloro-3-(4-methoxyphenyl)benzoic acid research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and dyes and pigments. Additionally, research into the development of new and improved synthesis methods for this compound is needed. Finally, studies into the potential toxicity of the compound and its potential environmental effects are also needed.
Synthesis Methods
4-Chloro-3-(4-methoxyphenyl)benzoic acid is typically synthesized through a reaction of 4-chlorobenzaldehyde and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent, such as ethyl acetate. The reaction yields a mixture of 4-chloro-3-(4-methoxyphenyl)benzoic acid and 4-chloro-3-(4-methoxyphenyl)benzamide. The acid can then be isolated by recrystallization from aqueous ethanol.
properties
IUPAC Name |
4-chloro-3-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLVCWWIQBSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653533 |
Source
|
Record name | 6-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-methoxyphenyl)benzoic acid | |
CAS RN |
1181567-17-8 |
Source
|
Record name | 6-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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